Scaffold Morphing from Quinoline to Pyrazolo[4,3-b]pyridine Core Improves ADME Profile for ALK5 Inhibitors
In the development of ALK5 inhibitors, a series of potent quinoline-based leads were abandoned due to high in vitro clearance. A scaffold morphing strategy transformed these leads into a pyrazolo[4,3-b]pyridine series, built from the 5-carboxylic acid core, which was essential to achieve improved ADME properties [1]. The quinoline series was limited by high in vitro clearance in rat and human microsomes, whereas the pyrazolo[4,3-b]pyridine series exhibited significantly improved microsomal stability [1].
| Evidence Dimension | In vitro microsomal clearance (ADME profile improvement) |
|---|---|
| Target Compound Data | Improved ADME properties (pyrazolo[4,3-b]pyridine series) |
| Comparator Or Baseline | High in vitro clearance in rat and human microsomes (4-substituted quinoline series) |
| Quantified Difference | Qualitative improvement; quantitative clearance data not reported in abstract |
| Conditions | In vitro rat and human microsome assays |
Why This Matters
This is direct evidence that a pyrazolo[4,3-b]pyridine core (synthesized from the 5-carboxylic acid) is required to achieve a viable lead series, making the 5-carboxylic acid a superior starting material over alternative heterocycles for ALK5 programs.
- [1] Sabat, M., Wang, H., Scorah, N., Lawson, J. D., Atienza, J., Kamran, R., Hixon, M. S., & Dougan, D. R. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955-1961. View Source
